molecular formula C20H34O2 B057055 eicosa-5Z,8Z,14Z-trienoic acid CAS No. 90105-02-5

eicosa-5Z,8Z,14Z-trienoic acid

Cat. No. B057055
CAS RN: 90105-02-5
M. Wt: 306.5 g/mol
InChI Key: MZHLWKPZCXLYSL-IJJPYCETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related polyunsaturated fatty acids involves complex chemical reactions. For example, the synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid and DL-3-hydroxy eicosa-8,11,14-trienoic acid involves a series of steps including reduction, ester formation, oxidation, and condensation reactions (Stoffel & Pruss, 1967). These methods highlight the complexity and precision required in synthesizing polyunsaturated fatty acids.

Molecular Structure Analysis

The molecular structure of polyunsaturated fatty acids like eicosa-5Z,8Z,14Z-trienoic acid is characterized by multiple double bonds in specific geometric configurations (cis or trans). This structural arrangement significantly influences their biological activity and interactions within biological membranes.

Chemical Reactions and Properties

Eicosa-5Z,8Z,14Z-trienoic acid undergoes various chemical reactions, reflecting its bioactivity. For instance, studies on eicosapentaenoic acid analogs have explored transformations leading to products with vasorelaxation properties and soluble epoxide hydrolase inhibition (Falck et al., 2009). These reactions underscore the compound's potential for modulating physiological processes.

Scientific Research Applications

  • Metabolism in Rat Testes : Eicosa-11,14-dienoic acid in rat testes can convert into eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, demonstrating delta8 desaturase activity in rat testis (Albert & Coniglio, 1977).

  • Inhibition of Prostaglandin Biosynthesis : Studies on methyl branched isomers of eicosa-8, 11, 14-trienoic acid showed their enzymatic conversion into prostaglandins, suggesting their role in prostaglandin biosynthesis (Do & Sprecher, 1976).

  • Stereoselective Synthesis : Synthesis of eicosa-8,12,14-trienoic acid and its radiolabeled analogs has been achieved, aiding the study of its metabolic fate (Loreau, Chardigny, Sebedio, & Nöel, 2003).

  • Desaturation in Human Testes : Like in rats, human testicular tissue can utilize eicosa-11,14-dienoic acid to produce eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, indicating similar enzymatic pathways (Albert, Rhamy, & Coniglio, 1979).

  • Allelopathic Substance in Red Algae : Eicosapentaenoic acid isolated from red algae showed growth-inhibitory activity, suggesting its potential as an allelopathic substance (Suzuki, Wakana, Denboh, & Tatewaki, 1996).

  • Potential in Cancer Treatment : PBT-3 and PBT-4, analogs of eicosa-5Z, 8Z, 14Z-trienoic acid, have shown to cause apoptosis in Gleevec-resistant K562 cells, suggesting their potential in leukemia treatment (Qiao, Reynaud, Abdelhaleem, & Pace-Asciak, 2007).

  • Biosynthesis in Bacteria from Sea Urchin : Studies on Vibrio sp. isolated from sea urchin show that eicosapentaenoic acid is a major fatty acid constituent in these bacteria, indicating its biosynthetic pathway (Iwanami, Yamaguchi, & Takeuchi, 1995).

Safety And Hazards

Urinary excretion in humans is increased during pregnancy-induced hypertension .

properties

IUPAC Name

(5Z,8Z,14Z)-icosa-5,8,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)/b7-6-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHLWKPZCXLYSL-IJJPYCETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCC/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017278
Record name (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

eicosa-5Z,8Z,14Z-trienoic acid

CAS RN

90105-02-5
Record name (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
eicosa-5Z,8Z,14Z-trienoic acid
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eicosa-5Z,8Z,14Z-trienoic acid
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Citations

For This Compound
21
Citations
N Qiao, D Reynaud, M Abdelhaleem, CR Pace-Asciak - in vivo, 2007 - iv.iiarjournals.org
The use of Gleevec® in the treatment of leukemia has been widely accepted, although resistance to Gleevec is commonly observed. Gleevec represents a new direction in the …
Number of citations: 4 iv.iiarjournals.org
S Nigam, MP Zafiriou, R Deva, R Ciccoli… - The FEBS …, 2007 - Wiley Online Library
Hepoxilins are biologically relevant epoxy‐hydroxy eicosanoids synthesized through the 12S‐lipoxygenase (12S‐LOX) pathway of the arachidonic acid (AA) metabolism. The pathway …
Number of citations: 56 febs.onlinelibrary.wiley.com
P Shankaranarayanan, R Ciccoli, S Nigam - FEBS letters, 2003 - Elsevier
The 12(S)-lipoxygenase (12-LOX) pathway of arachidonic acid (AA) metabolism after dioxygenation to 12(S)-hydroperoxy-eicosatetraenoic acid is bifurcated in a reduction route to …
Number of citations: 12 www.sciencedirect.com
CR Pace-Asciak, D Reynaud, PM Demin - Lipids, 1995 - Springer
This article reviews published evidence describing the enzymatic and nonenzymatic formation and the routes of metabolism of the hepoxilins. Also treated are the major approaches …
Number of citations: 68 link.springer.com
CR Pace-Asciak, D Reynaud, P Demin, R Aslam… - … of Pharmacology and …, 2002 - ASPET
We report herein a novel class of thromboxane receptor (TP receptor) antagonists modeled on unstable natural lipids that we identified several years ago, the hepoxilins. These …
Number of citations: 21 jpet.aspetjournals.org
D Reynaud, A Sun, P Demin… - … and biophysical research …, 2001 - Elsevier
We describe herein a novel action of four stable analogs of the hepoxilins. These analogs inhibit to different degrees, the aggregation of washed human platelets evoked by collagen. …
Number of citations: 9 www.sciencedirect.com
O Laneuville, R Couture… - British journal of …, 1992 - Wiley Online Library
1 Hepoxilin A 3 (8R and 8S isomers) (HxA 3 ), hepoxilin A 3 ‐C (8R and 8S isomers) (HxA 3 ‐C) and trioxilin A 3 (8S isomer) (TrXA 3 , the stable derivative of HxA 3 ) were tested for …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
SA Helal, FA Isse, SH Gerges… - Drug Metabolism …, 2023 - Taylor & Francis
The metabolism of arachidonic acid (AA) occurs via different pathways leading to the production of a great number of metabolites with a wide range of biological effects. Hepoxilins (HXs…
Number of citations: 2 www.tandfonline.com
N Qiao, D Reynaud, P Demin, PV Halushka… - Journal of pharmacology …, 2003 - ASPET
The hepoxilin analog PBT-3 [10(S)-hydroxy-11,12-cyclopropyleicosa-5Z,8Z,14Z-trienoic acid methyl ester] was previously shown to inhibit the aggregation of human platelets and to …
Number of citations: 34 jpet.aspetjournals.org
RP Jankov, X Luo, P Demin, R Aslam, V Hannam… - … of Pharmacology and …, 2002 - ASPET
Bleomycin has been suggested to incite plasma extravasation and influx of inflammatory cells leading to pulmonary fibrosis. We hypothesized that stable analogs of the 12-…
Number of citations: 32 jpet.aspetjournals.org

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